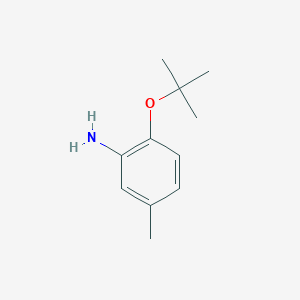

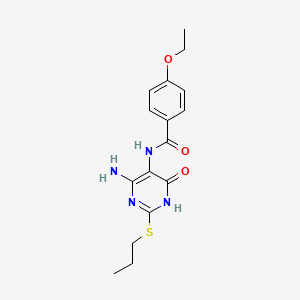

![molecular formula C25H26FN3O4S B2860100 N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 900004-22-0](/img/structure/B2860100.png)

N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H26FN3O4S and its molecular weight is 483.56. The purity is usually 95%.

BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

Compounds with a similar structural motif have been synthesized to act as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For example, a study by Gangjee et al. (2008) introduced a compound designed to inhibit these enzymes, showcasing its potential in cancer therapy due to the critical roles of TS and DHFR in DNA synthesis and repair (Gangjee, Qiu, Li, & Kisliuk, 2008).

Binding Interactions with Proteins

Another aspect of research focuses on the binding interactions of these compounds with proteins, such as bovine serum albumin (BSA), which can offer insights into their pharmacokinetic properties and potential therapeutic applications. Meng et al. (2012) investigated the fluorescence binding of p-hydroxycinnamic acid derivatives with BSA, providing a basis for understanding how structurally similar compounds might interact with proteins (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Crystal Structures and Molecular Interactions

The study of crystal structures and molecular interactions of related compounds helps in understanding their mechanism of action and designing more effective drugs. Subasri et al. (2016) explored the crystal structures of related acetamide compounds, providing valuable information on their molecular conformation and potential interactions with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Antitumor and Anti-inflammatory Activities

Derivatives of similar structural frameworks have been synthesized and tested for their antitumor and anti-inflammatory activities. Sunder et al. (2013) synthesized novel compounds demonstrating significant anti-inflammatory activity, hinting at the potential therapeutic applications of the compound in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Mechanism of Action

F2692-0611, also known as N-(3-fluoro-4-methylphenyl)-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide or N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, is a potent and selective inhibitor with a unique mechanism of action.

Target of Action

The primary targets of F2692-0611 are the proteins Menin and KMT2A (also known as MLL1) . These proteins play a crucial role in sustaining leukemic cells with KMT2A and NPM1 alterations .

Mode of Action

F2692-0611 acts by inhibiting the interaction between the scaffolding protein Menin and the methyltransferase KMT2A . This interaction is essential for the survival of leukemic cells with KMT2A and NPM1 alterations .

Biochemical Pathways

The inhibition of the Menin-KMT2A interaction disrupts the biochemical pathways that sustain leukemic cells with KMT2A and NPM1 alterations . The downstream effects of this disruption are currently under investigation.

Result of Action

The inhibition of the Menin-KMT2A interaction by F2692-0611 has shown promising results in preclinical studies. It demonstrated activity against KMT2A-rearranged or NPM1-mutated leukemic cell lines and primary leukemia patient samples in vitro and in vivo . In a first-in-human Phase 1 study, F2692-0611 showed an acceptable safety profile and encouraging antileukemic activity .

properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O4S/c1-15(2)32-12-6-11-29-24(31)23-22(18-7-4-5-8-20(18)33-23)28-25(29)34-14-21(30)27-17-10-9-16(3)19(26)13-17/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKWOJZSMUNIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

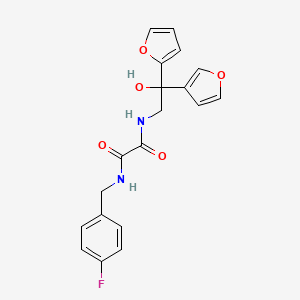

![3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2860020.png)

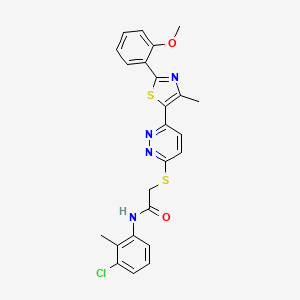

![3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2860023.png)

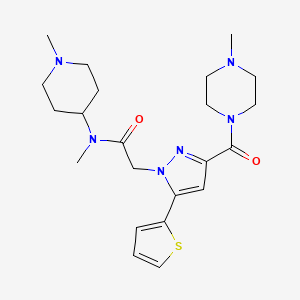

![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2860027.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2860033.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2860037.png)

![N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860040.png)